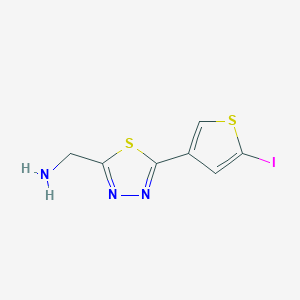

(5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine

説明

(5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 5-iodothiophen-3-yl group and a methanamine group at the 2-position. The methanamine moiety may improve solubility compared to bulkier substituents, making it a candidate for pharmacological exploration.

特性

分子式 |

C7H6IN3S2 |

|---|---|

分子量 |

323.2 g/mol |

IUPAC名 |

[5-(5-iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl]methanamine |

InChI |

InChI=1S/C7H6IN3S2/c8-5-1-4(3-12-5)7-11-10-6(2-9)13-7/h1,3H,2,9H2 |

InChIキー |

VUMHWPNUMDALMQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC=C1C2=NN=C(S2)CN)I |

製品の起源 |

United States |

生物活性

The compound (5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazide with various carbonyl compounds. The compound can be synthesized through a multi-step process involving the introduction of the iodothiophen moiety. This process has been documented in various studies that explore the broader category of thiadiazole derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to (5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine have demonstrated significant anti-proliferative effects against various cancer cell lines.

The compound 2g , which shares structural similarities with (5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine, showed promising results in inhibiting cell viability in LoVo and MCF-7 cancer cell lines after 48 hours of treatment. The observed IC50 values indicate strong anti-proliferative activity, suggesting that modifications to the thiadiazole core can enhance biological efficacy.

The mechanisms through which thiadiazole derivatives exert their anticancer effects may involve:

- Inhibition of Kinase Activity : Many thiadiazole derivatives have been shown to inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : Compounds may trigger apoptotic pathways leading to cancer cell death.

- Cell Cycle Arrest : Some derivatives can interfere with the cell cycle, preventing cancer cells from proliferating.

Case Studies

A notable case study involved the evaluation of a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that were designed as dual-target inhibitors for EGFR and HER-2. These compounds exhibited excellent anti-proliferation abilities against breast cancer cells (MCF-7 and SK-BR-3), demonstrating the importance of structural modifications in enhancing biological activity .

類似化合物との比較

Structural Analogues with Varied Aryl/Thioether Substituents

Compounds in share the 1,3,4-thiadiazole backbone but differ in substituents. For instance:

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzylthio group and acetamide side chain. It exhibits a lower melting point (132–134°C) compared to iodothiophene derivatives, likely due to reduced molecular rigidity .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Contains a benzylthio group and methoxyphenoxy side chain, with a melting point of 135–136°C.

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives

Key Observations :

- Iodine vs. Chlorine in 5e offers electronegativity but less steric bulk.

- Methanamine vs. Acetamide : The methanamine group may improve aqueous solubility compared to acetamide derivatives, which could influence bioavailability.

Methanamine-Containing Analogues

describes [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride , which shares the methanamine group but substitutes the iodothiophene with a methoxyphenyl ring. The hydrochloride salt suggests enhanced solubility in polar solvents compared to the free base form of the target compound. The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing iodine in the target structure .

Thiadiazole-Amines vs. Thiadiazole-Methanamines

lists 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine and analogues with similarity scores of ~0.82. These compounds lack the methanamine side chain, instead having an amine directly attached to the thiadiazole. This structural difference likely reduces steric hindrance and alters hydrogen-bonding capabilities compared to the target compound .

Heterocyclic Variations

discusses N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine , where the thiadiazole is replaced with an oxadiazole. Oxygen’s higher electronegativity in oxadiazoles may reduce ring aromaticity compared to thiadiazoles, affecting electronic properties and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。